molecular formula C22H20ClFN2O2 B11322827 N-(2-chlorobenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)butanamide

N-(2-chlorobenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)butanamide

Cat. No.: B11322827
M. Wt: 398.9 g/mol
InChI Key: IWXGDRSQAHPZTN-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE is a complex organic compound that features a combination of chlorophenyl, fluorophenoxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or defluorinated compounds.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C22H20ClFN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-fluorophenoxy)-N-pyridin-2-ylbutanamide

InChI

InChI=1S/C22H20ClFN2O2/c1-2-20(28-18-12-10-17(24)11-13-18)22(27)26(21-9-5-6-14-25-21)15-16-7-3-4-8-19(16)23/h3-14,20H,2,15H2,1H3

InChI Key

IWXGDRSQAHPZTN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N(CC1=CC=CC=C1Cl)C2=CC=CC=N2)OC3=CC=C(C=C3)F

Origin of Product

United States

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